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molecular formula C10H16ClNO B3012728 (3-Isopropoxyphenyl)methanamine CAS No. 400771-44-0

(3-Isopropoxyphenyl)methanamine

Cat. No. B3012728
M. Wt: 201.69
InChI Key: CXDSXQYINHMZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211904B2

Procedure details

A 500 mL Parr bottle was flushed with argon, then 3-isopropoxybenzonitrile (32 g, 198 mmol) was added and diluted with 150 mL EtOH. The reaction was charged with ˜2 mL of an aq. slurry of Raney Nickel, then affixed to a Parr hydrogenation apparatus. The flask was evacuated and flushed with N2 three times before being charged with 40 psi H2. The flask was allowed to shake for 3 hr over which time the flask was recharged to 40 psi and consumption of gas ceased. HPLC/MS showed no starting material so the catalyst was carefully filtered without drying and washed with EtOH. The filtrate was concentrated and purified on an Isco automated system affixed with a Biotage Flash 40(M) cartridge eluted with 0-5% (MeOH+0.5M NH3) in CH2Cl2 over 30 min at 40 mL/min to give the product.
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#[N:9])([CH3:3])[CH3:2]>CCO.[Ni]>[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH2:8][NH2:9])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C(C)(C)OC=1C=C(C#N)C=CC1
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL Parr bottle was flushed with argon
CUSTOM
Type
CUSTOM
Details
The flask was evacuated
CUSTOM
Type
CUSTOM
Details
flushed with N2 three times
ADDITION
Type
ADDITION
Details
before being charged with 40 psi H2
CUSTOM
Type
CUSTOM
Details
the flask was recharged to 40 psi and consumption of gas
FILTRATION
Type
FILTRATION
Details
was carefully filtered
CUSTOM
Type
CUSTOM
Details
without drying
WASH
Type
WASH
Details
washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified on an Isco automated system
WASH
Type
WASH
Details
eluted with 0-5% (MeOH+0.5M NH3) in CH2Cl2 over 30 min at 40 mL/min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(C)OC=1C=C(CN)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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